molecular formula C26H27N3O3S B2971599 1-benzyl-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946351-26-4

1-benzyl-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No. B2971599
CAS RN: 946351-26-4
M. Wt: 461.58
InChI Key: SBCCLJXNGOWFOL-UHFFFAOYSA-N
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Description

“1-benzyl-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea” is a complex organic compound. It is a derivative of indole, a heterocyclic compound that is a key component in many bioactive molecules . Indole derivatives have been found in many important synthetic drug molecules and have shown a wide range of biological applications .

Scientific Research Applications

NMR Spectroscopic Study

Research involving similar compounds, such as N,N′-[bis(α-tosylbenzyl)]ureas, has focused on their conformational studies using NMR spectroscopy. These studies provide insights into the intramolecular interactions and shielding phenomena within these molecules (Tel & Engberts, 2010).

Crystal Structure Analysis

Compounds like cyclosulfamuron, which shares structural features with the compound , have been analyzed for their crystal structures. This research is crucial in understanding the molecular geometry and potential interactions of these compounds (Kang, Kim, Kwon, & Kim, 2015).

Soil Degradation and Environmental Impact

Studies on the degradation and side effects of sulfonylurea herbicides in soil provide insights into the environmental impact and persistence of these compounds (Dinelli, Vicari, & Accinelli, 1998).

Synthesis Techniques

Research has been conducted on the synthesis of ureas, which is relevant for understanding the synthetic pathways and potential modifications of compounds like 1-benzyl-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea. This includes studies on Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri, Manne, Dev, & Mandal, 2014).

Photostability and Photoreactivity

Research into the photostability and reactivity of similar compounds can provide insights into how light and other environmental factors might affect the stability and reactivity of the compound (Lock, May, Clements, Lincoln, & Easton, 2004).

Herbicide Degradation and Metabolism

Studies on the degradation of sulfonylurea herbicides under various conditions, including sunlight exposure, can be relevant to understanding the environmental fate and breakdown processes of similar compounds (Saha & Kulshrestha, 2002).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on further understanding the biological activity of “1-benzyl-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea” and its potential applications in medicine.

properties

IUPAC Name

1-benzyl-3-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-20-25(23-14-8-9-15-24(23)29(20)19-22-12-6-3-7-13-22)33(31,32)17-16-27-26(30)28-18-21-10-4-2-5-11-21/h2-15H,16-19H2,1H3,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCCLJXNGOWFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

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